molecular formula C11H19N3 B13295459 1-Methyl-3-(2-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine

1-Methyl-3-(2-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine

Cat. No.: B13295459
M. Wt: 193.29 g/mol
InChI Key: DJOASDAHNUCBSP-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine is a complex organic compound with a unique structure that includes a pyrazole ring substituted with a methyl group, a methylcyclopropyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(2-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrazole ring through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. The methyl, methylcyclopropyl, and propyl groups are then introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(2-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-3-(2-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(2-methylcyclopropyl)-1-cyclopropene: This compound has a similar cyclopropyl group but differs in its overall structure and properties.

    1-Methyl-3-(2-methylpropyl)cyclopentane: Another related compound with a different ring structure.

Uniqueness

1-Methyl-3-(2-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-methyl-5-(2-methylcyclopropyl)-4-propylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-4-5-8-10(9-6-7(9)2)13-14(3)11(8)12/h7,9H,4-6,12H2,1-3H3

InChI Key

DJOASDAHNUCBSP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N=C1C2CC2C)C)N

Origin of Product

United States

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